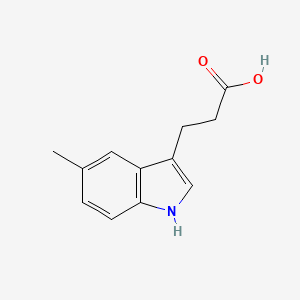

3-(5-Methyl-3-indolyl)propanoic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(5-methyl-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-8-2-4-11-10(6-8)9(7-13-11)3-5-12(14)15/h2,4,6-7,13H,3,5H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKIUYHHBFACIEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301292128 | |

| Record name | 5-Methyl-1H-indole-3-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301292128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7394-79-8 | |

| Record name | 5-Methyl-1H-indole-3-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7394-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-1H-indole-3-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301292128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Indole Propanoic Acid Derivatives and Their Significance in Chemical Biology

The significance of 3-(5-Methyl-3-indolyl)propanoic acid is best understood by first examining its parent compound, Indole-3-propanoic acid (IPA). IPA is a well-documented metabolite produced from tryptophan by bacteria residing in the gastrointestinal tracts of mammals. researchgate.nethmdb.ca This molecule has garnered substantial scientific interest due to its potent biological activities.

Academic studies have identified IPA as a powerful neuroprotective antioxidant that scavenges hydroxyl radicals. hmdb.caacs.org Its mechanism is particularly noteworthy as, unlike some other antioxidants, it does not appear to generate reactive or pro-oxidant intermediates after neutralizing a radical. hmdb.ca This property has made it a subject of research for neurodegenerative conditions like Alzheimer's disease. hmdb.ca Furthermore, IPA is recognized for its anti-inflammatory properties and its role in maintaining mucosal homeostasis in the intestine, where it can act as a ligand for the Pregnane X receptor (PXR). hmdb.ca

The core structure of IPA, an indole (B1671886) ring with a propanoic acid side chain at the third position, is fundamental to its function. The exploration of derivatives, such as the titular this compound, is a logical progression in chemical biology, aiming to understand how substitutions on this privileged scaffold might alter or enhance its biological profile.

Current Academic Research Landscape of Indole Derivatives

The academic research landscape for indole (B1671886) derivatives is vast and dynamic. The indole core is a "privileged scaffold," meaning it is a structural framework that can bind to a wide range of biological targets, making it a frequent component of natural products and synthetic drugs. researchgate.netopenmedicinalchemistryjournal.com Consequently, indole derivatives are actively investigated for a multitude of therapeutic applications.

Recent research highlights the versatility of this chemical class, with studies focusing on their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. openmedicinalchemistryjournal.com The ability to modify the indole ring at various positions allows for the fine-tuning of a compound's pharmacological properties. Structure-activity relationship (SAR) studies are a common theme in the literature, where researchers systematically alter the structure of an indole derivative to optimize its activity for a specific target. nih.govrsc.org

The 5-position of the indole ring, where the methyl group in 3-(5-Methyl-3-indolyl)propanoic acid is located, is a frequent target for substitution. For instance, the simple compound 5-Methylindole (B121678) (lacking the propanoic acid chain) has been shown to possess direct bactericidal activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), and can enhance the efficacy of aminoglycoside antibiotics. nih.govnih.gov Similarly, studies on 5-methoxy-indole derivatives have been conducted to develop new multifunctional neuroprotectors. mdpi.com This existing body of research underscores that substitutions at the 5-position of the indole nucleus can introduce significant and potentially beneficial biological activities.

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Known Properties |

|---|---|---|---|

| This compound | C12H13NO2 | 203.24 | Data not widely available in academic literature. |

| Indole-3-propionic acid (IPA) | C11H11NO2 | 189.21 | Potent antioxidant, neuroprotective agent, anti-inflammatory. hmdb.ca |

| 5-Methylindole | C9H9N | 131.17 | Melting point: 58-61 °C. Used as a synthesis intermediate; shows antibacterial activity. nih.govwikipedia.org |

| 3-(5-Methoxy-1H-indol-3-yl)propanoic acid | C12H13NO3 | 219.24 | Derivative explored in the synthesis of neuroprotective agents. mdpi.comchemspider.com |

Research Gaps and Future Directions in the Study of Substituted Indole Propanoic Acids

Methodologies for the Synthesis of the Indole Propanoic Acid Scaffold

The construction of the this compound core can be achieved through several established synthetic routes. These methods leverage classical indole syntheses, nucleophilic additions, and multi-step sequences to build the desired molecular architecture.

Fischer Indole Synthesis and its Application in Indole-3-Propanoic Acid Derivatives

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most reliable and widely used methods for constructing the indole ring system. wikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a suitable aldehyde or ketone. wikipedia.orgbyjus.com

For the synthesis of this compound, the logical precursors for the Fischer indole synthesis are p-tolylhydrazine and a γ-keto acid, such as levulinic acid (4-oxopentanoic acid). The general mechanism proceeds as follows:

Hydrazone Formation: p-Tolylhydrazine reacts with levulinic acid to form the corresponding phenylhydrazone.

Tautomerization: The hydrazone tautomerizes to its enamine form. byjus.com

wikipedia.orgwikipedia.org-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement, which is the key bond-forming step, leading to the cleavage of the N-N bond. wikipedia.org

Cyclization and Aromatization: The resulting intermediate undergoes cyclization and elimination of ammonia (B1221849) to form the aromatic indole ring, yielding the final product, this compound.

The choice of acid catalyst is crucial and can range from Brønsted acids like sulfuric acid (H₂SO₄) and polyphosphoric acid (PPA) to Lewis acids such as zinc chloride (ZnCl₂). wikipedia.orgmdpi.com

Table 1: Fischer Indole Synthesis Approach to this compound

| Starting Material 1 | Starting Material 2 | Key Reagents/Conditions | Product |

| p-Tolylhydrazine | Levulinic Acid | Acid Catalyst (e.g., H₂SO₄, PPA, ZnCl₂) | This compound |

Reactions Involving Indole Nucleophiles and Acrylic Acid Derivatives

The C3 position of the indole ring is electron-rich and highly nucleophilic, making it susceptible to attack by electrophiles. This reactivity can be exploited for the direct introduction of the propanoic acid side chain onto the 5-methylindole core. A common method involves the Michael-type addition of 5-methylindole to an acrylic acid derivative.

In this reaction, 5-methylindole acts as the nucleophile, attacking the β-carbon of acrylic acid. This conjugate addition reaction directly forms the carbon-carbon bond at the desired C3 position, leading to the formation of this compound. The reaction is typically carried out in the presence of a catalyst, which can be either an acid or a base, to activate the acrylic acid derivative or enhance the nucleophilicity of the indole. This approach offers a more direct and often milder alternative to the Fischer indole synthesis for this specific target molecule.

Multi-Step Approaches to Substituted Indole Propanoic Acids

Multi-step synthetic sequences provide a high degree of control over the substitution pattern of the final indole propanoic acid derivative. A common strategy begins with the functionalization of the pre-formed 5-methylindole ring at the C3 position, followed by elaboration of the side chain.

One such pathway involves the following steps:

Formylation: 5-Methylindole can be formylated at the C3 position using the Vilsmeier-Haack reaction (POCl₃, DMF) to produce 5-methylindole-3-carboxaldehyde.

Knoevenagel Condensation: The resulting aldehyde can then undergo a Knoevenagel condensation with malonic acid. This reaction forms a substituted acrylic acid derivative attached to the indole C3 position.

Reduction: Subsequent reduction of the carbon-carbon double bond of the acrylic acid moiety, for example through catalytic hydrogenation, yields the desired propanoic acid side chain, affording this compound.

An alternative multi-step approach could involve an initial Mannich reaction on 5-methylindole to install a dialkylaminomethyl group at C3. This Mannich base is a versatile intermediate that can be displaced by a nucleophile, such as the enolate of diethyl malonate. The resulting diester can then be hydrolyzed and decarboxylated to furnish the final propanoic acid.

Chemical Derivatization and Analogue Generation from Indole Propanoic Acids

The this compound scaffold possesses two primary sites for chemical modification: the propanoic acid moiety and the indole ring system. These sites allow for a wide range of transformations to generate a diverse library of analogues.

Functional Group Transformations and Substitutions within the Indole and Propanoic Acid Moieties

The carboxylic acid group of the propanoic acid side chain is readily amenable to a variety of standard functional group transformations. These modifications are crucial for altering the physicochemical properties of the molecule and for introducing new functionalities.

Esterification: The carboxylic acid can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid. ceon.rs For instance, reaction with methanol (B129727) yields methyl 3-(5-methyl-3-indolyl)propanoate. askfilo.com

Amide Formation: Amides can be synthesized by activating the carboxylic acid, for example with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or by converting it to an acyl chloride, followed by reaction with a primary or secondary amine. rsc.org

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 3-(5-methyl-1H-indol-3-yl)propan-1-ol, using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes. researchgate.net

The indole ring itself can undergo further substitution, primarily through electrophilic substitution reactions. The directing effects of the existing alkyl and propanoic acid groups, as well as the inherent reactivity of the indole nucleus, will influence the position of the incoming substituent. Potential sites for substitution include the C2, C4, C6, and C7 positions. Furthermore, the indole nitrogen can be alkylated or acylated under appropriate basic conditions.

Table 2: Representative Functional Group Transformations of this compound

| Reaction Type | Reagent(s) | Functional Group Formed |

| Esterification | Methanol, H₂SO₄ | Methyl Ester |

| Amide Coupling | Benzylamine, EDCI | N-Benzyl Amide |

| Reduction | LiAlH₄ or B₂H₆ | Primary Alcohol |

| N-Alkylation | Methyl Iodide, NaH | N-Methyl Indole |

Tryptophan-Dependent Biosynthetic Routes in Microorganisms

In tryptophan-dependent pathways, the amino acid tryptophan serves as the primary precursor for the synthesis of indole propanoic acids. nih.gov Several distinct pathways have been identified in microorganisms, each characterized by specific intermediate molecules and enzymatic reactions. nih.govredalyc.org These pathways include the indole-3-pyruvic acid (IPyA) pathway, the indole-3-acetamide (B105759) (IAM) pathway, the tryptamine (B22526) (TAM) pathway, the indole-3-acetonitrile (B3204565) (IAN) pathway, and the tryptophan side-chain oxidase (TSO) pathway. nih.gov

The indole-3-pyruvic acid (IPyA) pathway is considered a major route for IAA biosynthesis in a wide range of bacteria, including beneficial species such as Azospirillum, Bradyrhizobium, Enterobacter, and Rhizobium. nih.govoup.com This pathway involves a series of enzymatic steps to convert tryptophan to IAA. nih.gov

The initial step is the transamination of tryptophan to produce indole-3-pyruvic acid (IPyA), a reaction catalyzed by an aminotransferase. nih.govoup.com Subsequently, IPyA is decarboxylated to form indole-3-acetaldehyde (IAAld) by the enzyme indole-3-pyruvate decarboxylase (IPDC), which is often the rate-limiting step in this pathway. nih.govoup.com Finally, IAAld is oxidized to yield indole-3-acetic acid (IAA). nih.govoup.com

| Step | Reactant | Product | Enzyme |

| 1 | Tryptophan | Indole-3-pyruvic acid (IPyA) | Aminotransferase |

| 2 | Indole-3-pyruvic acid (IPyA) | Indole-3-acetaldehyde (IAAld) | Indole-3-pyruvate decarboxylase (IPDC) |

| 3 | Indole-3-acetaldehyde (IAAld) | Indole-3-acetic acid (IAA) | Aldehyde dehydrogenase/mutase/oxidase |

The indole-3-acetamide (IAM) pathway is one of the most extensively studied and well-characterized routes for IAA biosynthesis in bacteria. nih.govoup.com This two-step pathway is prevalent in both phytopathogenic and symbiotic bacteria. nih.gov

The first reaction involves the conversion of tryptophan to indole-3-acetamide (IAM) by the enzyme tryptophan-2-monooxygenase, encoded by the iaaM gene. nih.govoup.com In the second and final step, IAM is hydrolyzed to produce indole-3-acetic acid (IAA) and ammonia by an IAM hydrolase, an enzyme encoded by the iaaH gene. nih.govoup.com The genes iaaM and iaaH have been identified and studied in various bacteria, including Agrobacterium tumefaciens, Pseudomonas syringae, and Rhizobium species. oup.com

| Step | Reactant | Product | Enzyme | Gene |

| 1 | Tryptophan | Indole-3-acetamide (IAM) | Tryptophan-2-monooxygenase | iaaM |

| 2 | Indole-3-acetamide (IAM) | Indole-3-acetic acid (IAA) | IAM hydrolase | iaaH |

The tryptamine (TAM) pathway has been identified in both bacteria and plants. oup.com In microorganisms, this pathway was first noted in Bacillus cereus through the detection of tryptophan decarboxylase activity. oup.com The pathway proceeds in a series of steps starting with the decarboxylation of tryptophan. nih.gov

Tryptophan is first converted to tryptamine by the enzyme tryptophan decarboxylase. nih.gov Subsequently, tryptamine is acted upon by an amine oxidase to form indole-3-acetaldehyde (IAAld). nih.gov The final step involves the oxidation of IAAld by an aldehyde dehydrogenase to produce indole-3-acetic acid (IAA). nih.gov

| Step | Reactant | Product | Enzyme |

| 1 | Tryptophan | Tryptamine | Tryptophan decarboxylase |

| 2 | Tryptamine | Indole-3-acetaldehyde (IAAld) | Amine oxidase |

| 3 | Indole-3-acetaldehyde (IAAld) | Indole-3-acetic acid (IAA) | Aldehyde dehydrogenase |

The indole-3-acetonitrile (IAN) pathway is less characterized in bacteria compared to plants. nih.gov In this pathway, tryptophan is first converted to indole-3-acetaldoxime (IAOx). nih.gov The microbial enzyme responsible for this initial step has not yet been definitively identified but is thought to be an oxidoreductase. researchgate.net

Following its formation, indole-3-acetaldoxime is converted to indole-3-acetonitrile (IAN) by an indoleacetaldoxime dehydratase. nih.govresearchgate.net The final conversion of IAN to IAA can occur through two different routes. It can be a single-step process catalyzed by a nitrilase, or a two-step process involving a nitrile hydratase to form indole-3-acetamide, which is then converted to IAA by an amidase. nih.govpnas.org

| Step | Reactant | Product | Enzyme |

| 1 | Tryptophan | Indole-3-acetaldoxime (IAOx) | Oxidoreductase (putative) |

| 2 | Indole-3-acetaldoxime (IAOx) | Indole-3-acetonitrile (IAN) | Indoleacetaldoxime dehydratase |

| 3a | Indole-3-acetonitrile (IAN) | Indole-3-acetic acid (IAA) | Nitrilase |

| 3b | Indole-3-acetonitrile (IAN) | Indole-3-acetamide (IAM) | Nitrile hydratase |

| 4b | Indole-3-acetamide (IAM) | Indole-3-acetic acid (IAA) | Amidase |

The tryptophan side-chain oxidase (TSO) pathway represents a more direct route for the conversion of tryptophan to an IAA precursor. researchgate.net Research on this pathway is less extensive compared to others. nih.gov

In this pathway, tryptophan is directly converted to indole-3-acetaldehyde (IAAld) by the enzyme tryptophan side-chain oxidase. nih.govresearchgate.net Subsequently, IAAld is oxidized to indole-3-acetic acid (IAA) by an indole-3-acetaldehyde dehydrogenase. nih.gov This pathway has been reported in bacteria such as Pseudomonas fluorescens. nih.govresearchgate.net

| Step | Reactant | Product | Enzyme |

| 1 | Tryptophan | Indole-3-acetaldehyde (IAAld) | Tryptophan side-chain oxidase |

| 2 | Indole-3-acetaldehyde (IAAld) | Indole-3-acetic acid (IAA) | Indole-3-acetaldehyde dehydrogenase |

Tryptophan-Independent Biosynthesis Pathways in Biological Systems

In the tryptophan-independent pathway, precursors from the tryptophan biosynthesis pathway, such as indole or indole-3-glycerol phosphate, are utilized to synthesize IAA. nih.govoup.com For instance, studies with Azospirillum brasilense have shown that in the absence of external tryptophan, a significant portion of IAA is produced via a tryptophan-independent route. oup.com However, the specific enzymes and genes involved in this pathway in microorganisms have not been fully elucidated, and it remains an area of active research. nih.gov

Microbial Production and Bioconversion Mechanisms of Indole Propanoic Acids

Indole propanoic acids, particularly Indole-3-propionic acid (IPA), are significant metabolites produced by a range of microorganisms, primarily bacteria found in soil and gut environments. wikipedia.orgphysiology.org The synthesis of IPA is predominantly a result of the microbial metabolism of the essential amino acid L-tryptophan. mdpi.comfrontiersin.org Various bacterial species have been identified as producers of IPA, with Clostridium sporogenes being one of the most well-documented. wikipedia.orgnih.gov Other identified producers include species within the genera Clostridium (such as C. caloritolerans), Peptostreptococcus, Lactobacillus, and Akkermansia. mdpi.comnih.gov

The bioconversion of tryptophan to IPA by these microbes occurs through specific metabolic pathways. One major pathway involves the deamination of tryptophan. asm.org For instance, Clostridium sporogenes metabolizes tryptophan into indole and subsequently into 3-indolepropionic acid. wikipedia.org Another elucidated pathway proceeds through several intermediates. Tryptophan is first converted to indole-3-pyruvic acid (IPyA) by an aromatic amino acid aminotransferase. frontiersin.org Following this, IPyA is reduced to indolelactic acid (ILA). Subsequently, ILA is dehydrated to form indoleacrylic acid (IA), which is then reduced by an acyl-CoA dehydrogenase to yield the final product, IPA. frontiersin.org Key enzymes controlling these conversions include tryptophan aminotransferase and tryptophanase. physiology.orgmdpi.com

Beyond direct synthesis, some bacteria possess enzymes capable of converting other indole derivatives. For example, the enzymes IacA and IacE from Caballeronia glathei have been shown to convert a range of indole compounds, including indole-3-propionic acid, into corresponding 3-hydroxy-2-oxindole-3-acetic acid (DOAA) homologs, demonstrating a broader microbial capacity for indole metabolism. nih.govnih.gov

Table 1: Microbial Producers and Biosynthesis of Indole-3-Propionic Acid (IPA)

| Microbial Species | Precursor | Key Pathway/Intermediate(s) | Reference(s) |

| Clostridium sporogenes | L-Tryptophan | Indole | wikipedia.orgnih.gov |

| Clostridium caloritolerans | L-Tryptophan | Not specified | mdpi.com |

| Peptostreptococcus anaerobius | L-Tryptophan | Not specified | wikipedia.orgnih.gov |

| Lactobacillus reuteri | L-Tryptophan | Not specified | mdpi.com |

| Various Gut Clostridia | L-Tryptophan | Indolelactic acid (ILA), Indoleacrylic acid (IA) | frontiersin.org |

Advanced Research on Biological and Biochemical Mechanisms

Modulatory Effects on Cellular and Molecular Pathways

The interaction of 3-(5-Methyl-3-indolyl)propanoic acid with various cellular receptors and enzymes underscores its potential to influence a wide range of physiological processes. These interactions can lead to the activation or inhibition of signaling pathways that are crucial for cellular homeostasis.

Research into the receptor-binding profile of indolepropanoic acid derivatives has revealed significant interactions with nuclear receptors and G-protein coupled receptors.

Aryl Hydrocarbon Receptor (AhR): The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor involved in regulating immune responses, xenobiotic metabolism, and cellular homeostasis. frontiersin.orgnih.gov Gut microbiota-derived tryptophan metabolites, including indole-3-propionic acid (IPA), are known to be ligands and agonists for the AhR. nih.govmdpi.com Studies have shown that IPA can partially activate the AhR, which in turn can promote macrophage phagocytosis and attenuate septic injury. nih.gov While direct studies on this compound are limited, the core indolepropanoic acid structure is crucial for this interaction. The methylation at the 5-position may alter the binding affinity and efficacy of the compound for the AhR compared to the parent compound, IPA. For instance, a study on various gut microbial catabolites of tryptophan revealed that while many indole (B1671886) derivatives act as AhR agonists, their potencies and efficacies vary significantly. mdpi.com

Pregnane X Receptor (PXR): The Pregnane X Receptor is another nuclear receptor that plays a key role in the metabolism and detoxification of foreign substances and endogenous molecules. mdpi.com IPA, produced by gut microbiota, has been identified as a ligand for PXR. embopress.orgnih.govnih.gov The activation of PXR by IPA can influence intestinal homeostasis and restrain inflammation and fibrosis. nih.govnih.gov The interaction of IPA with PXR highlights a crucial link between the gut microbiome and host physiology. nih.gov It is plausible that this compound also interacts with PXR, potentially with a modified affinity or activity profile due to the presence of the methyl group.

G-protein Coupled Receptor 40 (GPR40): GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a receptor that is activated by medium and long-chain fatty acids and is involved in stimulating glucose-dependent insulin (B600854) secretion. A study focusing on a series of indole-5-propanoic acid derivatives identified potent GPR40 agonists. nih.gov Although this study did not specifically investigate this compound, it demonstrates that the indole propanoic acid scaffold is a viable starting point for the development of GPR40 agonists. The structural similarity suggests that this compound could potentially exhibit activity at this receptor, a hypothesis that warrants further investigation.

| Receptor | Interaction with Indole Propanoic Acid (IPA) | Potential Implication for this compound |

|---|---|---|

| Aryl Hydrocarbon Receptor (AhR) | Partial agonist, promotes macrophage phagocytosis. nih.govmdpi.com | Likely interacts with AhR, with methylation potentially affecting binding affinity and activity. |

| Pregnane X Receptor (PXR) | Ligand, influences intestinal homeostasis and inflammation. embopress.orgnih.govnih.gov | Expected to be a PXR ligand, with the methyl group possibly modulating its effects. |

| G-protein Coupled Receptor 40 (GPR40) | Structurally related indole-5-propanoic acids are agonists. nih.gov | Potential for GPR40 agonism, requiring experimental verification. |

The structural similarity of this compound to tryptophan and other endogenous indoles suggests its potential to interact with enzymes involved in their metabolism.

Tryptophan Synthase: Tryptophan synthase is a key enzyme in the biosynthesis of tryptophan. Research has shown that indole propionic acid (IPA) can act as an allosteric inhibitor of tryptophan biosynthesis in Mycobacterium tuberculosis. nih.gov IPA mimics tryptophan, the natural feedback inhibitor of the enzyme TrpE, thereby blocking the synthesis of this essential amino acid. nih.gov This finding suggests that indolepropanoic acid derivatives could serve as templates for the development of novel antimicrobial agents. The effect of the 5-methyl substitution on this inhibitory activity has not been specifically studied, but it could influence the binding of the molecule to the allosteric site of the enzyme.

Monoamine Oxidase B (MAO-B): Monoamine Oxidase B is an enzyme that catalyzes the oxidative deamination of several neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease. nih.govmdpi.com A recent study on newly synthesized hydrazone hybrids of indole-3-propionic acid and 5-methoxy-indole carboxylic acid demonstrated significant inhibitory activity against human MAO-B (hMAO-B). nih.gov This indicates that the indolepropanoic acid scaffold is a promising framework for designing MAO-B inhibitors. The derivatives of 5-methoxy-indole carboxylic acid, in particular, showed greater inhibition, suggesting that substitutions on the indole ring, such as the methyl group in this compound, could be a critical determinant of inhibitory potency. nih.gov

| Enzyme | Interaction with Indole Propanoic Acid (IPA) or Derivatives | Potential Implication for this compound |

|---|---|---|

| Tryptophan Synthase | IPA acts as an allosteric inhibitor in M. tuberculosis. nih.gov | May exhibit inhibitory activity, with the methyl group potentially modifying potency. |

| Monoamine Oxidase B (MAO-B) | IPA and 5-methoxy-indole carboxylic acid derived hybrids inhibit hMAO-B. nih.gov | Likely to be an inhibitor of MAO-B, a hypothesis that requires experimental validation. |

The activation of receptors like AhR and PXR by indole propanoic acid derivatives initiates a cascade of intracellular signaling events. These pathways ultimately lead to changes in gene expression and cellular function. For example, the activation of AhR by IPA can lead to the modulation of immune responses. nih.gov Similarly, PXR activation by IPA can regulate genes involved in detoxification and inflammation. nih.govnih.gov While the specific signaling cascades regulated by this compound have not been elucidated, it is expected to influence similar pathways as IPA, with the extent and nature of the regulation potentially being fine-tuned by the 5-methyl substitution.

Role in Oxidative Stress Mitigation within Model Systems

Indole derivatives, including indole-3-propionic acid, are recognized for their potent antioxidant properties and their ability to protect against oxidative stress-induced cellular damage. mdpi.comnih.govnih.gov

The indole ring system is an effective electron donor, which allows it to readily scavenge a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS). researchgate.net The free radical-scavenging properties of IPA have been shown to surpass those of melatonin (B1676174), another well-known indole-based antioxidant. mdpi.com A key advantage of IPA is its lack of pro-oxidant effects, which are sometimes observed with other antioxidants. mdpi.com The mechanism of free radical scavenging by indole propanoic acids involves the donation of a hydrogen atom from the nitrogen of the indole ring, which neutralizes the free radical. The resulting indole radical is relatively stable and does not propagate the radical chain reaction. The presence of a methyl group at the 5-position of the indole ring in this compound is likely to enhance its electron-donating capacity, potentially leading to even greater free radical scavenging activity compared to IPA.

Beyond direct free radical scavenging, indole propanoic acids can also bolster the cell's own antioxidant defense systems. By mitigating the initial burst of oxidative stress, these compounds can prevent the depletion of endogenous antioxidants such as glutathione. Furthermore, through the activation of signaling pathways, such as those downstream of AhR, they may upregulate the expression of antioxidant enzymes. Studies have shown that IPA can mitigate neuronal damage and oxidative stress in the brain. mdpi.com In various models of oxidative stress, IPA treatment has been shown to reduce lipid peroxidation and protect against cellular damage. nih.govnih.gov It is anticipated that this compound would exert similar protective effects, potentially with enhanced efficacy due to the electronic effects of the methyl group.

Molecular Interactions with Biomacromolecules in Research Models

The interaction of indole-based compounds with essential biomacromolecules is fundamental to their biological activity. Research in this area has primarily focused on the parent compound, Indole-3-propionic acid (IPA).

Recent studies have explored the interaction between Indole-3-propionic acid (IPA) and calf thymus DNA (ctDNA) to understand its potential effects at the molecular level. nih.gov Using multispectroscopic and computational modeling methods, research indicates that IPA can bind to ctDNA, spontaneously forming an IPA-ctDNA complex. nih.gov This interaction is primarily driven by hydrogen bonds and hydrophobic forces. nih.gov

Key findings from these studies include:

Binding Mode: Viscosity analysis, DNA melting studies, and circular dichroism measurements suggest that IPA binds within the grooves of the DNA helix, specifically favoring the A-T rich minor groove region. nih.gov

Binding Affinity: The binding affinity is more pronounced with single-stranded DNA (ssDNA) compared to double-stranded DNA (dsDNA), which is characteristic of groove-binding agents. nih.gov

These findings provide a foundational understanding of how indole propanoic acid derivatives might interact with nucleic acids.

A critical mechanism for auxin-like compounds is their ability to form complexes with specific protein receptors, initiating a signaling cascade. For Indole-3-propionic acid (IPA), this has been demonstrated through its interaction with the auxin signaling machinery in plants. nih.govnih.gov

Biochemical and genetic analyses have revealed that IPA directly binds to the TIR1/AFB-Aux/IAA coreceptor complex. nih.govnih.gov This protein-ligand interaction is central to its function as a plant growth modulator. The formation of this complex triggers the degradation of Aux/IAA transcriptional repressors, which in turn activates the expression of downstream auxin-responsive genes. nih.govnih.gov This molecular event is the basis for the physiological effects of IPA, such as the regulation of root development. nih.gov The ability of IPA to target this well-established auxin coreceptor complex confirms its role as a signaling molecule that hijacks the canonical auxin pathway. nih.gov

Influence on Plant Physiological Processes

The influence of indole derivatives on plant physiology is a major area of research, with a strong focus on their roles as growth regulators. The information below is derived from studies on Indole-3-propionic acid (IPA), a structural analog of this compound.

Indole-3-propionic acid (IPA) is recognized as a microbe-derived compound that exhibits significant auxin-like bioactivities in plants, structurally resembling the principal phytohormone auxin, Indole-3-acetic acid (IAA). nih.govnih.gov Its activity is characterized by its influence on several aspects of plant growth. nih.gov

Studies in the model plant Arabidopsis thaliana and tobacco have shown that IPA:

Promotes Lateral Root Formation: Similar to IAA, IPA treatment leads to an increase in the number of lateral roots. nih.govresearchgate.net

Stimulates Root Hair Growth: IPA enhances the elongation of root hairs, another classic auxin response. nih.govresearchgate.net

Inhibits Primary Root Elongation: Exogenous application of IPA can inhibit the growth of the primary root. nih.govresearchgate.net

This range of effects confirms that IPA functions as a potent plant growth regulator by activating the transcriptional auxin signaling pathway. nih.govresearchgate.net

| Plant Process | Observed Effect of IPA | Similarity to Indole-3-Acetic Acid (IAA) | Reference |

|---|---|---|---|

| Lateral Root Formation | Promotive | High | nih.govresearchgate.net |

| Root Hair Elongation | Promotive | High | nih.govresearchgate.net |

| Primary Root Elongation | Inhibitory | High | nih.gov |

| Auxin Signaling Pathway Activation | Activates TIR1/AFB-Aux/IAA pathway | High | nih.govnih.gov |

The auxin-like activity of Indole-3-propionic acid (IPA) directly translates into a significant influence on root system architecture. nih.gov Research has demonstrated that IPA modulates lateral root development through the canonical auxin signaling pathway. nih.govresearchgate.net

Genetic studies using Arabidopsis thaliana mutants deficient in the TIR1/AFB-Aux/IAA-ARF auxin signaling pathway showed that these plants lose their sensitivity to IPA's effects on lateral root development, confirming that IPA's function is dependent on this pathway. nih.govnih.gov Further molecular studies using fluorescent reporters have visualized this effect, showing that IPA treatment increases the formation of lateral root primordia. researchgate.net The ability of microbe-derived IPA to modulate the root growth and development of plants highlights its potential role as an inter-kingdom signaling molecule in the rhizosphere. nih.gov

| Research Model | Key Finding | Methodology | Reference |

|---|---|---|---|

| Arabidopsis thaliana (Wild Type) | IPA promotes lateral root and root hair formation while inhibiting primary root growth. | Physiological assays | nih.gov |

| Arabidopsis thaliana (tir1/afb mutants) | Mutants show insensitivity to IPA, indicating IPA acts through the TIR1/AFB pathway. | Genetic analysis | nih.gov |

| Nicotiana benthamiana (Tobacco) | IPA shows similar effects on root architecture as observed in Arabidopsis. | Physiological assays | researchgate.net |

| Arabidopsis thaliana (Reporter Lines) | IPA treatment leads to the formation of more lateral root primordia. | Fluorescent reporter imaging | researchgate.net |

While specific studies on the role of this compound in plant immunity are limited, research on related indole compounds like Indole-3-acetic acid (IAA) provides significant insights. Auxins are deeply involved in the complex network that governs plant growth and responses to environmental stress. nih.gov

IAA has a multifaceted role in stress response mechanisms and can interact with other signaling molecules, such as melatonin, to coordinate plant development and adaptation. nih.gov The interplay between IAA and melatonin is crucial, as melatonin can enhance plant stress tolerance, while IAA signaling is fundamental for growth and development under normal and stressed conditions. nih.gov This synergistic relationship suggests that indole-based compounds can be integral to a plant's ability to adapt to environmental challenges. nih.gov For instance, tryptophan-derived metabolites, including Indole-3-propionic acid, can serve as ligands for the aryl hydrocarbon receptor (AhR), which plays a role in immunomodulation. mdpi.com

Investigation of Antimicrobial and Antifungal Properties in vitro

IPA has shown selective but broad-spectrum antimycobacterial activity, including against multi-drug resistant Mycobacterium tuberculosis. nih.gov It appears to function as a natural antibiotic produced by the gut microbiota to inhibit the growth of other microbes. nih.gov Interestingly, IPA showed no significant activity against certain Gram-positive (Staphylococcus aureus) or Gram-negative (Escherichia coli, Pseudomonas aeruginosa, Acinetobacter baumannii) bacteria in some studies. mdpi.com

In contrast, various other synthetic indole derivatives have demonstrated potent and broad-spectrum antimicrobial and antifungal effects. researchgate.netnih.gov For instance, certain indole derivatives incorporating triazole, thiadiazole, and carbothioamide moieties have shown significant activity against S. aureus, MRSA, E. coli, and the fungal pathogen Candida krusei. nih.gov Other research has identified 3-acylindole analogs with potent antifungal properties against several phytopathogenic fungi, in some cases exceeding the activity of commercial fungicides. nih.gov

| Compound/Derivative Class | Target Organism(s) | Observed Effect | Reference |

|---|---|---|---|

| Indole-3-propionic acid (IPA) | Mycobacterium tuberculosis | Inhibitory activity; functions as an allosteric inhibitor of tryptophan synthesis. | nih.govmdpi.com |

| Indole-3-propionic acid (IPA) | S. aureus, E. coli, P. aeruginosa | No significant antibacterial activity observed. | mdpi.com |

| Indole-linked Triazole Derivatives | Candida albicans, Candida krusei | Excellent antifungal activities with low MIC values. | nih.govresearchgate.net |

| Indole Schiff Base Compounds | Fusarium graminearum, F. oxysporum | High inhibition rates against plant pathogenic fungi. | nih.gov |

| 4-Methyl-3-propionylindole | Phytopathogenic Fungi | More potent activity than the commercial fungicide hymexazole. | nih.gov |

Immunomodulatory Research in Preclinical and Cellular Models

Research in preclinical and cellular models has established IPA as a significant immunomodulator that contributes to intestinal homeostasis. jmb.or.krjmb.or.kr Its beneficial biological functions include anti-inflammatory and antioxidant effects. jmb.or.krjmb.or.kr IPA's immunomodulatory actions are primarily mediated through its interaction with host cell receptors, such as the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR). jmb.or.krnih.gov

By activating these receptors, IPA can influence immune cell differentiation and regulate the production of cytokines. jmb.or.krnih.gov Studies have shown that IPA can suppress the secretion of pro-inflammatory cytokines, such as those related to Th17 lymphocytes, while promoting protective cytokines like IL-22, which enhances mucosal barrier integrity. nih.govnih.govresearchgate.net Furthermore, IPA, in conjunction with other microbial metabolites like short-chain fatty acids, can promote the expansion of anti-inflammatory Foxp3+ regulatory T cells (Tregs). researchgate.net This modulation of the host immune response is critical for preventing excessive inflammation and maintaining a balanced immune state in the gut. jmb.or.krnih.gov

Host-Microbe Crosstalk Mechanisms in Gut Ecosystems

The gut microbiota and the host engage in a complex bidirectional communication, with microbial metabolites serving as the primary chemical language. jmb.or.krnih.gov Indole-3-propionic acid is a key signaling molecule in this host-microbe crosstalk. nih.govmdpi.com It is produced from dietary tryptophan by a limited number of gut bacteria, most notably Clostridium sporogenes. nih.govmdpi.com

Intestinal Barrier Function Modulation in Model Systems

One of the most well-documented functions of IPA is its ability to enhance the integrity of the intestinal barrier. jmb.or.krmdpi.commdpi.com In vitro studies using co-culture models of human intestinal cells (Caco-2/HT29) have provided detailed mechanistic insights. acs.orgnih.gov

In these model systems, IPA treatment was found to significantly increase transepithelial electrical resistance (TEER) and decrease paracellular permeability, both of which are indicators of a stronger epithelial barrier. acs.orgnih.govsci-hub.se This effect was consistent with an observed increase in the expression of key tight junction proteins, including claudin-1, occludin, and Zonula occludens-1 (ZO-1). acs.orgnih.govsci-hub.se

Beyond the epithelial cell layer, IPA also reinforces the mucus barrier. acs.orgnih.gov It was shown to increase the expression of mucins (MUC2 and MUC4) and other products secreted by goblet cells, such as Trefoil factor 3 (TFF3) and Resistin-like molecule beta (RELMβ). acs.orgnih.govsci-hub.se By strengthening both the epithelial and mucus barriers, IPA helps to prevent the translocation of harmful substances from the gut lumen into circulation. mdpi.com

Cellular Response and Cytocompatibility Studies in Model Systems

Studies investigating the effects of IPA on various cell lines have generally demonstrated good cytocompatibility at physiological concentrations. In a study using bovine aortic endothelial (BAE-1) cells, a significant reduction in cell viability was observed only at a high, over-physiological concentration of 5 mM after 48 hours of treatment. mdpi.com Other research on HL-1 cardiomyocytes and C2C12 myoblasts showed no toxicity at various tested concentrations. mdpi.com

Furthermore, in studies where IPA elicited specific functional responses, its compatibility with the cell models was implicit. For instance, in experiments with the human hepatic stellate cell line LX-2, IPA reduced cell adhesion and migration—markers of liver fibrosis—without negatively impacting cell viability. researchgate.net Similarly, the positive effects of IPA on enhancing barrier function in Caco-2 intestinal epithelial cells were achieved without reports of cytotoxicity, indicating that the compound is well-tolerated by these cells under experimental conditions. acs.orgnih.gov

| Cell Line | Cell Type | Observation | Reference |

|---|---|---|---|

| BAE-1 | Bovine Aortic Endothelial Cells | No significant cytotoxicity observed except at a high concentration (5 mM) after 48h. | mdpi.com |

| LX-2 | Human Hepatic Stellate Cells | No negative impact on cell viability; reduced cell adhesion and migration. | researchgate.net |

| HL-1 | Mouse Cardiomyocytes | No toxicity observed after 24h of treatment. | mdpi.com |

| Caco-2 / HT29 | Human Intestinal Epithelial Cells | Well-tolerated; induced positive functional responses (enhanced barrier function). | acs.orgnih.gov |

Advanced Analytical and Spectroscopic Methodologies for Characterization and Quantification

Chromatographic Separation Techniques for Indole (B1671886) Propanoic Acids

Chromatography is the cornerstone for the separation and purification of 3-(5-Methyl-3-indolyl)propanoic acid from complex mixtures. Various chromatographic methods offer distinct advantages in terms of resolution, speed, and scale.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of indole propanoic acids due to its high resolution and sensitivity. The separation is typically achieved on a reverse-phase C18 column. academicjournals.org The mobile phase often consists of an acidified aqueous solution mixed with an organic modifier like methanol (B129727) or acetonitrile, run in either isocratic or gradient mode to ensure optimal separation from related compounds. academicjournals.org

Detection of the analyte is commonly performed using UV-Vis or fluorescence detectors. The indole ring possesses a strong chromophore, allowing for sensitive detection by UV absorbance, typically around 280 nm. academicjournals.org For enhanced sensitivity and selectivity, fluorimetric detection is employed, as the indole moiety is naturally fluorescent. nih.gov The excitation and emission wavelengths are generally set around 285 nm and 355 nm, respectively, which allows for the detection of trace amounts of the compound.

Table 1: Representative HPLC Conditions for Indole Propanoic Acid Analysis

| Parameter | Condition |

| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Methanol and Water with Acid (e.g., Acetic Acid, Formic Acid) |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV Absorbance at 280 nm |

| Fluorescence (Excitation: ~285 nm, Emission: ~355 nm) | |

| Temperature | Ambient or controlled (e.g., 30°C) |

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of indole derivatives. However, due to the low volatility of carboxylic acids like this compound, derivatization is a mandatory prerequisite. nih.gov This chemical modification step converts the non-volatile acid into a thermally stable and volatile derivative suitable for GC analysis. colostate.edu

The two most common derivatization strategies are silylation and alkylation (esterification). colostate.edulibretexts.org

Silylation: This involves replacing the active hydrogen of the carboxylic acid and the indole N-H with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. nih.govomicsonline.org

Alkylation: This process converts the carboxylic acid into an ester, most commonly a methyl ester, using reagents like diazomethane (B1218177) or by heating with an alcohol in the presence of an acid catalyst. colostate.edulibretexts.org

The resulting volatile derivatives can be separated on a capillary column (e.g., HP-5MS) and identified with high confidence using mass spectrometry. omicsonline.orgd-nb.info

Table 2: Common Derivatization Reagents for GC Analysis of Indole Acids

| Derivatization Method | Reagent | Resulting Derivative |

| Silylation | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Trimethylsilyl (TMS) ester/amide |

| MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) | Trimethylsilyl (TMS) ester/amide | |

| Alkylation | Diazomethane | Methyl ester |

| Methanol/HCl | Methyl ester |

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative screening of this compound. nih.govnih.gov It is particularly useful for monitoring reaction progress, checking the purity of fractions, and identifying the presence of indole compounds in extracts. academicjournals.orguj.edu.pl The separation is typically performed on silica (B1680970) gel plates. akjournals.com

The choice of mobile phase is critical for achieving good separation. A mixture of a nonpolar solvent, a moderately polar solvent, and a small amount of acid is common. For instance, a mobile phase consisting of chloroform, methanol, and formic acid can provide good resolution for indole auxins. academicjournals.org After development, the spots can be visualized under UV light (at 254 nm), where indole compounds typically appear as dark spots due to fluorescence quenching. akjournals.com For enhanced visualization, specific spray reagents like p-hydroxybenzaldehyde can be used, which react with indole derivatives to form colored complexes. nih.gov

Capillary Electrophoresis (CE) offers high separation efficiency, short analysis times, and requires minimal sample and reagent volumes. nih.govwikipedia.org For neutral or similarly charged molecules like many indole derivatives, Micellar Electrokinetic Chromatography (MEKC) is the preferred CE technique. wikipedia.orgcore.ac.uk

MEKC is a hybrid of electrophoresis and chromatography. scispace.com A surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the buffer solution at a concentration above its critical micelle concentration (CMC), leading to the formation of micelles. wikipedia.org These micelles act as a pseudo-stationary phase. The separation of analytes is based on their differential partitioning between the aqueous buffer (mobile phase) and the hydrophobic interior of the micelles. core.ac.ukijpsonline.com This allows for the separation of both charged and neutral compounds within a single run, making it a versatile tool for analyzing complex mixtures containing various indole derivatives. eurjchem.com While some structurally similar indole alkaloids have proven difficult to resolve by MEKC alone, the technique remains a powerful option for many indole-containing analytes. nih.gov

Spectroscopic Elucidation Techniques for Structural Confirmation

Spectroscopic methods are indispensable for the unambiguous structural confirmation of this compound, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the molecular structure of organic compounds.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show characteristic signals for the aromatic protons on the indole ring, the N-H proton, the methylene (B1212753) protons of the propanoic acid chain, the C2-H proton, and the methyl group protons at the C5 position. youtube.com The splitting patterns (e.g., singlets, doublets, triplets) arise from spin-spin coupling between adjacent protons and are key to assigning the structure. researchgate.net

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. youtube.com The chemical shift of each carbon signal is indicative of its electronic environment. For this compound, distinct signals would be expected for the carbonyl carbon of the carboxylic acid (typically downfield, >170 ppm), the carbons of the indole ring, the two methylene carbons of the side chain, and the methyl carbon. chemicalbook.comdocbrown.infodocbrown.info

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| COOH | ~12.0 (s, 1H) | ~174 |

| NH | ~10.8 (s, 1H) | - |

| CH -2 | ~7.0 (s, 1H) | ~123 |

| C-3 | - | ~113 |

| CH -4 | ~7.2 (d, 1H) | ~118 |

| C-5 | - | ~129 |

| CH -6 | ~6.9 (d, 1H) | ~120 |

| CH -7 | ~7.4 (s, 1H) | ~111 |

| C-3a | - | ~127 |

| C-7a | - | ~135 |

| C H₃-5 | ~2.4 (s, 3H) | ~21 |

| α-C H₂ | ~3.0 (t, 2H) | ~25 |

| β-C H₂ | ~2.6 (t, 2H) | ~34 |

| Predicted values are based on data for structurally similar compounds such as 5-methylindole (B121678) and indole-3-propanoic acid. chemicalbook.comdocbrown.inforesearchgate.net Solvent: DMSO-d₆. |

¹¹⁹Sn NMR Spectroscopy: This specialized NMR technique is not used for the analysis of the parent compound but is crucial for characterizing its organotin derivatives, such as those formed by reacting this compound with organotin oxides or halides. The chemical shift of the tin-119 nucleus (δ¹¹⁹Sn) is highly sensitive to the coordination number and geometry around the tin atom. rsc.orgresearchgate.net This allows for the determination of the structure of the resulting organotin carboxylate in solution. Generally, chemical shifts for four-coordinate tetrahedral complexes appear in the range of +200 to -60 ppm, while five-coordinate (trigonal bipyramidal) and six-coordinate (octahedral) complexes resonate at higher fields, typically between -90 to -190 ppm and -210 to -400 ppm, respectively. rsc.orgresearchgate.netdur.ac.uk

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features: the indole ring, the carboxylic acid moiety, and the alkyl components.

The spectrum is marked by a very broad absorption band in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened by intermolecular hydrogen bonding. docbrown.info The N-H stretching vibration of the indole ring typically appears as a sharper peak around 3400-3300 cm⁻¹. mdpi.com The presence of the carbonyl group (C=O) from the carboxylic acid is confirmed by a strong, sharp absorption peak between 1725 and 1700 cm⁻¹. docbrown.info

Table 1: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3400-3300 | N-H Stretch | Indole Ring |

| ~3300-2500 (broad) | O-H Stretch | Carboxylic Acid |

| ~3100-3000 | C-H Stretch (sp²) | Aromatic/Indole |

| ~2975-2850 | C-H Stretch (sp³) | Alkyl Chain |

| ~1725-1700 (strong) | C=O Stretch | Carboxylic Acid |

| ~1600-1450 | C=C Stretch | Aromatic/Indole |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The indole ring acts as the primary chromophore in this compound. The UV-Vis spectrum of indole and its derivatives is characterized by two main absorption bands, which arise from π → π* electronic transitions, historically labeled as the ¹Lₐ and ¹Lₑ bands. nih.govrsc.org

The ¹Lₑ transition, appearing at a shorter wavelength (typically around 260-270 nm), is often structured, while the ¹Lₐ transition occurs at a longer wavelength (around 280-290 nm) and is generally broader and more sensitive to solvent polarity. nih.gov The position and intensity of these absorption maxima (λmax) can be influenced by substituents on the indole ring. nih.govcore.ac.uk The methyl group at the 5-position is expected to cause a slight bathochromic (red) shift in these transitions compared to the unsubstituted indole-3-propanoic acid.

Table 2: Typical UV-Vis Absorption Data for Indole Chromophores

| Transition | Approximate λmax (nm) | Molar Absorptivity (ε) | Characteristics |

|---|---|---|---|

| ¹Lₐ Band | 280 - 290 | Moderate | Broad, sensitive to solvent polarity |

Mass Spectrometry (MS, HRMS, ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through analysis of its fragmentation patterns. For this compound (C₁₂H₁₃NO₂), the molecular weight is 203.23 g/mol . High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) of 203. The fragmentation is dominated by the cleavage of the propanoic acid side chain, as the indole ring is relatively stable. libretexts.org The most prominent fragment ion is typically formed by cleavage of the Cα-Cβ bond of the side chain, resulting in the highly stable 5-methyl-3-methylidene-3H-indolium ion. This process leads to a base peak at m/z 144. Another significant fragmentation pathway involves the loss of the entire propanoic acid group via McLafferty rearrangement or other mechanisms, also contributing to the m/z 144 ion. Loss of the carboxyl group (-COOH, 45 Da) can also occur, leading to a fragment at m/z 158.

Electrospray ionization (ESI-MS), a soft ionization technique, is commonly used for LC-MS analysis and would typically show the protonated molecule [M+H]⁺ at m/z 204 in positive ion mode or the deprotonated molecule [M-H]⁻ at m/z 202 in negative ion mode, with minimal fragmentation.

Table 3: Expected Mass Spectrometry Fragments for this compound

| m/z | Ion Structure | Fragmentation Pathway |

|---|---|---|

| 203 | [C₁₂H₁₃NO₂]⁺ | Molecular Ion ([M]⁺) |

| 158 | [C₁₁H₁₂N]⁺ | Loss of -COOH group |

| 144 | [C₁₀H₁₀N]⁺ | Cleavage of propanoic side chain (Base Peak) |

X-ray Diffraction (XRD) Analysis for Crystalline Structure Determination

It is highly probable that this compound crystallizes to form centrosymmetric dimers in the solid state, with strong intermolecular O-H···O hydrogen bonds linking the carboxylic acid groups of two molecules. mdpi.com Additionally, the N-H group of the indole ring is expected to act as a hydrogen bond donor, potentially forming N-H···O interactions with the carbonyl oxygen of an adjacent dimer, linking the dimers into chains or sheets. nih.govresearchgate.net XRD analysis would provide precise data on the crystal system, space group, and unit cell dimensions.

Table 4: Representative Crystal Data for a Related Compound (Methyl 3-(1H-indol-3-yl)propanoate) nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₃NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.893 (5) |

| b (Å) | 9.146 (8) |

| c (Å) | 18.052 (10) |

| β (°) | 111.27 (3) |

| V (ų) | 1060.5 (13) |

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a pure sample. The experimentally determined percentages are compared against the theoretically calculated values based on the molecular formula (C₁₂H₁₃NO₂) to verify the compound's elemental composition and support its purity assessment. For a sample of this compound to be considered pure, the experimental values must fall within a narrow margin of error (typically ±0.4%) of the theoretical values.

Table 5: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Molar Mass ( g/mol ) | % Composition |

|---|---|---|---|---|

| Carbon | C | 12.011 | 144.132 | 70.92% |

| Hydrogen | H | 1.008 | 13.104 | 6.45% |

| Nitrogen | N | 14.007 | 14.007 | 6.89% |

| Oxygen | O | 15.999 | 31.998 | 15.75% |

| Total | C₁₂H₁₃NO₂ | | 203.241 | 100.00% |

Advanced Purity Assessment Techniques

Beyond initial characterization, advanced techniques are employed to rigorously assess the purity of this compound, which is critical for its application in research and development.

High-Performance Liquid Chromatography (HPLC): This is the most common method for purity assessment. Using a reversed-phase column, a gradient elution method can separate the target compound from starting materials, by-products, and degradation products. nih.gov A UV detector, often a photodiode array (PDA) detector, is used to quantify the main peak and any impurities. Purity is typically reported as the area percentage of the main peak.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides a higher level of confidence. It not only separates impurities but also provides their molecular weights, which aids in their identification.

Quantitative NMR (qNMR): This is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the same compound. By integrating the signal of a known proton on the target molecule against the signal of a certified internal standard of known concentration and purity, the absolute purity of the sample can be calculated with high precision.

Differential Scanning Calorimetry (DSC): DSC can be used to assess purity by analyzing the melting behavior of the compound. Impurities typically cause a broadening of the melting peak and a depression of the melting point, which can be quantitatively related to the impurity concentration using the van't Hoff equation.

Computational and Theoretical Investigations in Chemical Biology

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used to understand how a ligand, such as 3-(5-Methyl-3-indolyl)propanoic acid, might interact with a biological target, typically a protein or nucleic acid. nih.gov The process involves sampling different conformations of the ligand within the binding site of the target and scoring these conformations based on a calculated binding affinity or free energy. nih.gov

In studies involving similar indolepropionic acid derivatives, molecular docking has been instrumental in identifying potential protein targets and elucidating binding modes. For instance, research on indole-3-propionic acid (IPA) has used docking to investigate its interaction with various proteins. nih.govresearchgate.net These simulations often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov For example, the carboxylate group of the propanoic acid side chain is frequently predicted to form hydrogen bonds with arginine or tyrosine residues in a protein's active site, while the indole (B1671886) ring engages in π-π stacking or hydrophobic interactions. nih.govnih.gov

Docking studies on various indole derivatives have been performed against a range of targets. The software AutoDock is a commonly used tool for these simulations, which calculates binding energies (in kcal/mol) and inhibition constants (Ki). mdpi.comnih.gov Lower binding energy values indicate a more stable and potentially stronger interaction. nih.gov

Table 1: Representative Molecular Docking Data for Indole Derivatives Against Various Targets This table is illustrative, based on typical findings for related indole compounds, to demonstrate the type of data generated from molecular docking simulations.

| Target Protein | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Nitric Oxide Synthase (NOS3) | Indole-3-propionic acid | -7.3 | TRP-356, PHE-353, TRP-178 | Hydrogen Bond, Hydrophobic |

| G-protein coupled receptor 40 (GPR40) | 3-(2-aryl-1H-indol-5-yl) propanoic acid | Not specified | Arg183, Arg258, Leu138 | Hydrogen Bond |

| UDP-N-acetylmuramate-L-alanine ligase (MurC) | Indole-based heterocycle | -11.5 | Not specified | Hydrogen Bond, Pi-stacking |

Data compiled from illustrative examples in existing literature on similar compounds. nih.govnih.govnih.govnih.gov

These simulations are crucial for initial screening and for generating hypotheses about the mechanism of action of compounds like this compound, guiding the design of more potent and selective analogs. mdpi.com

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is a powerful tool for calculating the molecular geometry, electronic properties, and vibrational frequencies of molecules like this compound. nih.govresearchgate.net DFT calculations, often using basis sets like B3LYP/6-31G(d) or PBE0-D3BJ/def2-TZVP, can provide a detailed understanding of the molecule's fundamental properties. researchgate.netnih.govneliti.com

Vibrational analysis through DFT calculations predicts the frequencies of the normal modes of vibration. researchgate.net These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular motions, such as C-H stretching, N-H bending, or C=O stretching of the carboxylic acid group. researchgate.netmontclair.edu For indole derivatives, characteristic vibrational bands include those for the indole ring C-C stretching (typically 1430-1625 cm⁻¹) and the aromatic C-H stretching (3000-3100 cm⁻¹). researchgate.net The study of how these frequencies shift in different solvent environments can also provide insight into intermolecular interactions. nih.gov

Quantum Chemical Studies and Reactivity Analysis

Quantum chemical studies, primarily using DFT, offer deep insights into the chemical reactivity of this compound. researchgate.net By analyzing the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—scientists can predict its reactivity. researchgate.net

The HOMO represents the ability to donate an electron, and its energy level is related to the ionization potential. A higher HOMO energy suggests a greater tendency to act as an electron donor. The LUMO represents the ability to accept an electron, and its energy level is related to the electron affinity. A lower LUMO energy indicates a greater propensity to act as an electron acceptor. researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule will be more reactive. researchgate.net

Other reactivity descriptors derived from quantum chemical calculations include:

Chemical Potential (μ): Measures the escaping tendency of electrons from an equilibrium system.

Hardness (η): Measures the resistance to change in the electron distribution.

Electrophilicity Index (ω): A global reactivity index that quantifies the energy lowering of a molecule when it is saturated with electrons.

These parameters help in understanding how this compound might participate in chemical reactions, including its potential interactions with biological nucleophiles and electrophiles. researchgate.net

Network Pharmacology Approaches for Multi-Target Prediction

Network pharmacology is an approach that combines systems biology and computational analysis to understand the effects of drugs on a network-wide scale. nih.govmdpi.com For a compound like this compound, this method can predict multiple potential protein targets and elucidate its mechanism of action within complex biological pathways. nih.govresearchgate.net

The process typically begins by identifying potential targets of the compound using various databases such as SwissTargetPrediction, TargetNet, and PharmMapper. nih.govnih.gov Simultaneously, disease-related genes are collected from databases like GeneCards and OMIM. researchgate.netnih.gov The intersection of the compound's potential targets and the disease-related genes reveals the most probable therapeutic targets. researchgate.net

These common targets are then used to construct a Protein-Protein Interaction (PPI) network, often visualized using software like Cytoscape. researchgate.netmdpi.com Analysis of this network can identify "hub" proteins, which are highly connected nodes that are often critical for the network's function. nih.gov Further analysis, including Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment, reveals the biological processes and signaling pathways that are most likely to be modulated by the compound. nih.govresearchgate.net This approach provides a holistic view of the compound's potential effects, moving beyond the traditional "one drug, one target" paradigm. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. neliti.comnih.gov The goal of QSAR is to develop models that can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and reducing the need for extensive experimental screening. nih.govmdpi.com

A QSAR study involves several key steps. First, a dataset of molecules with known biological activities (e.g., IC50 values) is compiled. neliti.com For each molecule, a set of numerical descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Topological descriptors: Describe the connectivity of atoms.

Electronic descriptors: Relate to the distribution of electrons (e.g., dipole moment, partial charges).

Steric descriptors: Describe the size and shape of the molecule.

Hydrophobic descriptors: Quantify the molecule's lipophilicity (e.g., LogP). rjpbr.com

Statistical methods, such as Multiple Linear Regression (MLR) or more complex machine learning algorithms like Artificial Neural Networks (ANN), are then used to build a mathematical model that correlates these descriptors with the observed biological activity. neliti.comnih.gov The predictive power of the resulting QSAR model is rigorously assessed using internal and external validation techniques. neliti.com For indole derivatives, QSAR models have been successfully developed to predict activities such as anti-proliferative effects and enzyme inhibition. neliti.comnih.gov These models can identify which structural features are most important for a desired biological effect, providing a rational basis for the structural modification of this compound to enhance its therapeutic potential. mdpi.com

Current Research Challenges and Future Perspectives

Elucidation of Intricate Biological Mechanisms and Molecular Targets

A significant hurdle in the study of 3-(5-Methyl-3-indolyl)propanoic acid is the detailed characterization of its biological functions. The parent compound, IPA, is known to be a potent antioxidant and neuroprotectant that interacts with critical host receptors like the Pregnane X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR). wikipedia.orgmdpi.comfrontiersin.org These interactions are central to maintaining gut homeostasis, modulating immune responses, and influencing metabolic diseases. frontiersin.orgnih.govnih.gov However, it remains largely unknown how the addition of a methyl group at the 5-position of the indole (B1671886) ring alters these activities.

Future research must focus on determining if this compound shares the same molecular targets as IPA and whether its binding affinity and subsequent cellular response are enhanced, diminished, or qualitatively different. For instance, studies on the related compound 5-Methylindole-3-acetic acid have indicated potential antiproliferative properties, suggesting that methylation can confer distinct biological activities. biosynth.com A key research direction is to screen this compound against a panel of nuclear receptors and other potential targets to map its unique interactome. Conflicting reports on IPA's role in conditions like liver fibrosis and endothelial dysfunction, where both protective and detrimental effects have been observed depending on the context, underscore the need for precise mechanistic studies for each derivative. mdpi.commdpi.com

Table 1: Known Receptors and Biological Activities of Indole-3-Propionic Acid (IPA) This table summarizes the activities of the parent compound, which form the basis for future investigation into its 5-methyl derivative.

| Molecular Target | Observed Biological Effect | Potential Relevance for 5-Methyl-IPA Research |

|---|---|---|

| Pregnane X Receptor (PXR) | Activation leads to enhanced gut barrier function and mucosal homeostasis. wikipedia.orgfrontiersin.org | Investigate binding affinity and efficacy to determine impact on gut health. |

| Aryl Hydrocarbon Receptor (AhR) | Modulation of immune cells (e.g., Treg/Th17 balance) and inflammatory pathways. mdpi.comnih.gov | Assess immunomodulatory potential and role in inflammatory conditions. |

| Free Radical Scavenging | Acts as a potent antioxidant, protecting against oxidative stress. wikipedia.org | Quantify antioxidant capacity relative to IPA and other antioxidants. |

| Mitochondrial Function | Modulates mitochondrial respiration; effects can be dose and duration dependent. nih.gov | Examine effects on cellular bioenergetics and mitochondrial health. |

Development of Highly Sensitive and Selective Analytical Methodologies

The accurate quantification of this compound in complex biological matrices like plasma, feces, and tissue is fundamental to understanding its pharmacokinetics and biological relevance. While robust methods exist for IPA, these require specific validation and potential modification for the 5-methyl derivative. A significant challenge is achieving selectivity, distinguishing it from a myriad of other structurally similar indole metabolites. nih.gov

High-performance liquid chromatography (HPLC) with fluorescence detection has proven effective for IPA, offering high sensitivity due to the natural fluorescence of the indole ring. nih.gov Liquid chromatography-mass spectrometry (LC-MS) is another powerful tool used in metabolomics studies to detect IPA. frontiersin.orgresearchgate.net The future perspective involves developing and validating targeted LC-MS/MS assays for this compound. This requires the synthesis of a pure analytical standard and a stable isotope-labeled internal standard to ensure accuracy and precision. Overcoming challenges related to the compound's polarity and potential for matrix effects will be crucial for establishing reliable analytical protocols for its study in clinical and experimental settings. mdpi.com

Comprehensive Exploration of Biosynthetic Pathways in Diverse Organisms

The biosynthesis of IPA is exclusively attributed to the gut microbiota, with species like Clostridium sporogenes being primary producers. wikipedia.orgnih.gov These bacteria convert dietary tryptophan into IPA through a multi-step enzymatic pathway. mdpi.com A major research challenge is to identify the specific microorganisms and enzymatic pathways responsible for the production of this compound.

It is hypothesized that this derivative originates from 5-methyl-tryptophan, an analog of tryptophan. Future research should involve screening diverse microbial cultures and analyzing metagenomic datasets from various ecological niches to identify the genes and enzymes (e.g., tryptophanases, aminotransferases) capable of this specific conversion. Understanding the biosynthetic pathway is the first step toward exploring how its production can be modulated through diet, prebiotics, or probiotics to potentially leverage its biological effects for host health.

Rational Design and Synthesis of Advanced Indole Derivatives with Tailored Biological Activities

The indolepropanoic acid scaffold serves as a valuable template in medicinal chemistry. The challenge lies in systematically modifying this structure to enhance potency, selectivity, and pharmacokinetic properties for specific therapeutic targets. The rational design of new derivatives requires a deep understanding of structure-activity relationships (SAR).

Future work in this area will leverage computational tools like molecular docking and quantitative structure-activity relationship (QSAR) studies, as has been successfully applied to other indole derivatives to design novel inhibitors for enzymes like aldose reductase. nih.gov By synthesizing a library of derivatives with modifications not only on the indole ring (like the 5-methyl group) but also on the propanoic acid side chain, researchers can probe interactions with biological targets. This approach could lead to the development of novel therapeutics, such as pan-PPAR agonists or potent anti-inflammatory agents, based on the this compound framework. nih.govresearchgate.net

Integration of Multi-Omics Data in Indole Research for Systems-Level Understanding

Understanding the full impact of a single metabolite like this compound requires a holistic, systems-level approach. The challenge is to connect its presence and concentration to global changes in the host's transcriptome, proteome, and metabolome. While studies have begun to link IPA levels with host transcriptomics, this field is still in its infancy. researchgate.netnih.gov